molecular formula C13H16N2O4 B12173324 2-[(Cyclopropylcarbamoyl)methoxy]-4-methoxybenzamide

2-[(Cyclopropylcarbamoyl)methoxy]-4-methoxybenzamide

Cat. No.: B12173324
M. Wt: 264.28 g/mol
InChI Key: ODZSQFRPBKZEGG-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbamoyl)methoxy]-4-methoxybenzamide is an organic compound that features a benzamide core substituted with a cyclopropylcarbamoyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylcarbamoyl)methoxy]-4-methoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylcarbamoyl)methoxy]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[(Cyclopropylcarbamoyl)methoxy]-4-methoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylcarbamoyl)methoxy]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

2-[(Cyclopropylcarbamoyl)methoxy]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

2-[2-(cyclopropylamino)-2-oxoethoxy]-4-methoxybenzamide

InChI

InChI=1S/C13H16N2O4/c1-18-9-4-5-10(13(14)17)11(6-9)19-7-12(16)15-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H2,14,17)(H,15,16)

InChI Key

ODZSQFRPBKZEGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)OCC(=O)NC2CC2

Origin of Product

United States

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